N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide
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Overview
Description
N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of benzamide derivatives and is commonly referred to as EPPB.
Mechanism Of Action
The mechanism of action of EPPB involves the inhibition of PARP14. PARP14 is an intracellular protein that plays a crucial role in the regulation of cellular processes. EPPB binds to PARP14 and prevents its activity, leading to the death of cancer cells.
Biochemical and Physiological Effects
EPPB has been shown to have a significant effect on the biochemical and physiological processes of cells. It can inhibit the activity of PARP14, leading to the death of cancer cells. Additionally, EPPB can also affect the expression of certain genes, leading to changes in cellular processes.
Advantages And Limitations For Lab Experiments
One of the advantages of using EPPB in lab experiments is its specificity towards PARP14. This specificity allows for targeted inhibition of PARP14, leading to a more significant effect on cancer cells. However, one of the limitations of using EPPB is its limited solubility in water, which can affect its effectiveness in certain experiments.
Future Directions
There are several future directions for research on EPPB. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to optimize the synthesis method of EPPB and improve its solubility in water.
Conclusion
In conclusion, N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide is a synthetic compound that has shown potential in various scientific research applications. Its specificity towards PARP14 makes it a promising candidate for cancer treatment. However, further research is needed to optimize its use and explore its potential in other applications.
Synthesis Methods
The synthesis of EPPB involves the reaction of 2-(4-fluorophenoxy)pyrimidine-5-carboxylic acid with 3-(chloromethyl)oxirane in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-ethoxypropylamine to give the final product, N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide.
Scientific Research Applications
EPPB has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that EPPB can inhibit the growth of cancer cells by targeting a specific enzyme called PARP14. PARP14 is involved in the regulation of various cellular processes, including DNA repair and gene expression. Inhibition of PARP14 by EPPB can lead to the death of cancer cells.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-pyridin-4-yl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c21-16-1-3-17(4-2-16)27-19(15-7-11-23-12-8-15)18(25-26-27)20(28)24-13-14-5-9-22-10-6-14/h1-12H,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORHJUKUSXERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
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